dCTPP1 Binding Affinity vs. 2,5-Dimethylphenyl Analog
In a class-level inference based on molecular docking simulations of piperazinyl-pyridazines against human dCTPP1, the 4-fluorophenylsulfonyl analog (target compound) is predicted to exhibit a binding free energy (ΔG) of approximately -8.2 kcal/mol, compared to -7.5 kcal/mol for the 2,5-dimethylphenylsulfonyl analog [1]. This 0.7 kcal/mol improvement, while modest, suggests a slight enthalpic preference for the fluorinated aryl system within the dCTPP1 substrate-binding channel.
| Evidence Dimension | Molecular docking binding free energy (ΔG, in kcal/mol) against human dCTPP1 (PDB: 6K0U) |
|---|---|
| Target Compound Data | Predicted ΔG ≈ -8.2 kcal/mol (4-fluorophenylsulfonyl analog) |
| Comparator Or Baseline | Predicted ΔG ≈ -7.5 kcal/mol (2,5-dimethylphenylsulfonyl analog) |
| Quantified Difference | ΔΔG = 0.7 kcal/mol (target more stable) |
| Conditions | Autodock Vina docking simulation; grid box centered on dCTPP1 active site; protein structure derived from X-ray crystallography (2.1 Å resolution). |
Why This Matters
A lower predicted ΔG can translate to higher biochemical potency following experimental validation, supporting selection of the 4-fluorophenyl analog as a starting point for synthesis and assay.
- [1] Mishra S, Sharma C. Molecular Docking, Binding Energy and Molecular Dynamics Simulation Studies of Piperazin-1-ylpyridazine Derivatives as Deoxycytidine Triphosphate Pyrophosphatase Inhibitors. (Class-level computational study; direct experimental IC50 comparison not available for exact compound.) View Source
